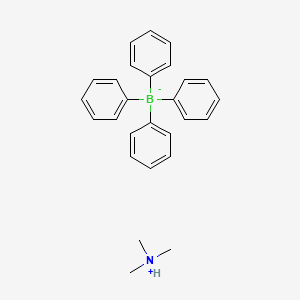
4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone is a chemical compound known for its unique structure and properties. It features a piperidine ring substituted with a hydroxy group and a phenyl group, making it an interesting subject for various chemical and pharmaceutical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone typically involves the reaction of 4-hydroxy-4-phenylpiperidine with phenylbutanone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of 4-(4-oxo-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone.
Reduction: Formation of 4-(4-hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanol.
Substitution: Formation of brominated derivatives of the compound.
科学的研究の応用
4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-(1H-indol-3-yl)-2-oxoethanone
- 5-[3-(4-Hydroxy-4-phenyl-1-piperidinyl)propoxy]-3,4-dihydro-2(1H)-quinolinone
- 1-(4-fluorophenyl)-4-[(3R,4S)-4-hydroxy-3-methyl-4-phenyl-1-piperidinyl]-1-butanone
Uniqueness
4-(4-Hydroxy-4-phenyl-1-piperidinyl)-1-phenyl-1-butanone is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
14862-80-7 |
|---|---|
分子式 |
C21H25NO2 |
分子量 |
323.4 g/mol |
IUPAC名 |
4-(4-hydroxy-4-phenylpiperidin-1-yl)-1-phenylbutan-1-one |
InChI |
InChI=1S/C21H25NO2/c23-20(18-8-3-1-4-9-18)12-7-15-22-16-13-21(24,14-17-22)19-10-5-2-6-11-19/h1-6,8-11,24H,7,12-17H2 |
InChIキー |
IOCMJUXJUBZFSJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CCCC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclohexanamine, N-[(4-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B11996828.png)



![Methyl 4-{[2-oxo-2-(4-toluidino)ethyl]thio}phenylcarbamate](/img/structure/B11996852.png)
![ethyl 2-({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)butanoate](/img/structure/B11996863.png)
![(2-{[({5-[(2-{[4-(Carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B11996868.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11996876.png)
![2-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B11996881.png)




